molecular formula C6H11Cl2NO2 B14614939 N,N-Dichloro-L-isoleucine CAS No. 59384-07-5

N,N-Dichloro-L-isoleucine

Cat. No.: B14614939
CAS No.: 59384-07-5
M. Wt: 200.06 g/mol
InChI Key: FHJMCLSDUMVGBX-WHFBIAKZSA-N
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Description

Overview of N-Chlorinated Amino Acids in Contemporary Chemical Research

N-chlorinated amino acids, a subset of N-halogenated amino acids, are characterized by the presence of one or two chlorine atoms attached to the nitrogen atom of the amino group. nih.gov These compounds are of particular interest due to their role as reactive intermediates in both chemical and biological systems. In biological contexts, N-chlorinated amino acids are formed during inflammatory processes through the action of enzymes like myeloperoxidase, which catalyzes the reaction between hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl). acs.orgnih.gov This HOCl can then chlorinate free amino acids. acs.org

The chlorination of amino acids can lead to the formation of N-monochloroamino acids or N,N-dichloroamino acids, depending on the ratio of chlorine to the amino acid. nih.govacs.orgresearchgate.net These N-chloroamino acids are generally unstable and can decompose to form various products, including aldehydes, nitriles, and N-chloraldimines. nih.govresearchgate.net The reactivity and decomposition pathways of N-chloroamino acids are influenced by factors such as pH and the structure of the amino acid side chain. acs.orgresearchgate.net The study of N-chlorinated amino acids is crucial for understanding their potential roles in various chemical transformations and their implications in biological processes.

Significance of L-Isoleucine as a Precursor in N-Chlorination Studies

L-isoleucine, an essential α-amino acid with a branched-chain, hydrophobic side chain, serves as an important precursor in N-chlorination studies. nih.govwikipedia.org Its non-polar, aliphatic nature and specific stereochemistry make it a valuable model for investigating the effects of N-chlorination on amino acids with complex side chains. sphinxsai.com The chlorination of isoleucine has been studied in various contexts, including disinfection by-product formation in water treatment, where it can react with chlorine to form stable N-chloroaldimines and other products. researchgate.netacs.org Understanding the N-chlorination of L-isoleucine provides insights into the broader reactivity of branched-chain amino acids and their derivatives.

Scope and Research Objectives for N,N-Dichloro-L-Isoleucine

The primary objective of research into this compound is to fully characterize this specific N-halogenated amino acid. This includes elucidating its synthesis, determining its physicochemical properties, and exploring its reactivity and potential applications in organic synthesis. A key focus is to understand how the presence of two chlorine atoms on the nitrogen of L-isoleucine influences its stability, spectral characteristics, and chemical behavior compared to its parent amino acid and its monochlorinated counterpart. The research aims to provide a comprehensive scientific profile of this compound, contributing to the fundamental knowledge of N-chlorinated amino acids.

Synthesis and Characterization of this compound

The preparation of N,N-dichloroamino acids requires careful control of reaction conditions due to their potential instability.

Synthetic Methodologies for N,N-Dichlorination of L-Isoleucine

The synthesis of N,N-dichloroamino acids can be achieved through the reaction of the parent amino acid with a suitable chlorinating agent. A common method involves the use of t-butyl hypochlorite (B82951) as the N-chlorinating agent. tandfonline.com In a typical procedure for a related compound, the amino acid is suspended in a dry solvent like methanol (B129727) and cooled to a low temperature (e.g., -5°C). The t-butyl hypochlorite is then added dropwise while maintaining the low temperature. tandfonline.com After the reaction is complete, the solvent and byproducts are removed under vacuum without heating to isolate the N,N-dichloroamino acid. tandfonline.com It is crucial to handle these compounds with extreme care as they can be thermally unstable and sensitive to shock. tandfonline.com

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of this compound. For the parent L-isoleucine, detailed NMR data is available, providing a reference for comparison. researchgate.netbmrb.ioresearchgate.netbmrb.io The chemical shifts and coupling constants of the protons and carbons in L-isoleucine are well-documented. researchgate.netbmrb.io Upon dichlorination, significant changes in the chemical shifts of the α-carbon and α-hydrogen are expected due to the strong electron-withdrawing effect of the two chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming the presence of two chlorine atoms. The isotopic pattern characteristic of chlorine (³⁵Cl and ³⁷Cl) would be a key indicator in the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. In the IR spectrum of this compound, the characteristic N-H stretching vibrations of the parent amino acid would be absent, and new bands corresponding to the N-Cl bonds would be expected to appear.

Physicochemical Properties

The introduction of two chlorine atoms onto the nitrogen of L-isoleucine significantly alters its physical and chemical properties.

Physical State and Appearance

Solubility Profile

The solubility of L-isoleucine in water is well-documented, with values of 41.2 g/L at 25 °C. nih.govsigmaaldrich.com It is sparingly soluble in hot alcohol and insoluble in ether. nih.gov The dichlorination of the amino group is expected to decrease its polarity and hydrogen bonding capability, likely reducing its solubility in polar solvents like water and increasing its solubility in non-polar organic solvents.

Thermal Stability

N-chloroamino acids are known for their thermal instability. tandfonline.com For example, N,N-dichloroglycine is reported to be dangerous if heated above 60°C and can explode upon impact. tandfonline.com It is anticipated that this compound would exhibit similar thermal sensitivity, necessitating careful handling and storage at low temperatures.

Reactivity and Applications

The two chlorine atoms on the nitrogen atom of this compound confer significant reactivity, making it a potentially useful reagent in organic synthesis.

Oxidizing Properties

N-halo compounds are known to be effective oxidizing agents. arcjournals.org The N,N-dichloroamino acid moiety can act as a source of positive halogen, enabling it to oxidize various substrates. The halogen-induced oxidation of L-isoleucine itself has been studied, where the initially formed N-haloamino acid undergoes decomposition. researchgate.net this compound could potentially be used for the oxidation of alcohols, sulfides, and other functional groups.

Chlorinating Agent Potential

Similar to other N-chloro compounds, this compound has the potential to act as a chlorinating agent. It could be used to introduce chlorine atoms into a variety of organic molecules, such as activated aromatic rings and enolates. The reactivity and selectivity of such chlorination reactions would be an important area of investigation.

Role in Organic Synthesis

The unique reactivity of this compound opens up possibilities for its use as a building block in organic synthesis. The N-N bond is susceptible to cleavage, and the dichlorinated nitrogen can participate in various transformations. For instance, it could potentially be used in the synthesis of nitrogen-containing heterocyclic compounds or in the formation of other complex molecules. The chiral nature of the L-isoleucine backbone could also be exploited in asymmetric synthesis. researchgate.netrsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59384-07-5

Molecular Formula

C6H11Cl2NO2

Molecular Weight

200.06 g/mol

IUPAC Name

(2S,3S)-2-(dichloroamino)-3-methylpentanoic acid

InChI

InChI=1S/C6H11Cl2NO2/c1-3-4(2)5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5-/m0/s1

InChI Key

FHJMCLSDUMVGBX-WHFBIAKZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(Cl)Cl

Canonical SMILES

CCC(C)C(C(=O)O)N(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for N,n Dichloro L Isoleucine

Direct N-Chlorination Strategies for Amino Acids

The most common approach for the synthesis of N,N-dichloro-L-isoleucine and related compounds is the direct chlorination of the parent amino acid. This method relies on the reaction of a suitable chlorinating agent with the amino group of L-isoleucine.

Stoichiometric Chlorination with Hypochlorous Acid (HOCl)

The reaction of amino acids with aqueous hypochlorous acid (HOCl) is a well-established method for the formation of N-chloroamino acids. nih.gov This process involves the substitution of the hydrogen atoms on the amino group with chlorine atoms. The reaction proceeds in a stepwise manner, with the initial formation of the N-monochloroamino acid, followed by a second chlorination to yield the N,N-dichloroamino acid.

L-Isoleucine + HOCl → N-Chloro-L-isoleucine + H₂O

N-Chloro-L-isoleucine + HOCl → this compound + H₂O

The success of this method hinges on careful control of the reaction stoichiometry to favor the formation of the desired dichlorinated product over the monochlorinated intermediate or side products.

Optimized Reaction Conditions for N,N-Dichloramine Formation from L-Isoleucine

The selective synthesis of this compound requires precise control over several reaction parameters, most notably the molar ratio of the chlorinating agent to the amino acid and the pH of the reaction medium.

The molar ratio of chlorine (from HOCl) to the amino acid is a critical determinant of the final product distribution. An insufficient amount of chlorinating agent will primarily yield the N-monochloro derivative, while an excess can lead to the desired N,N-dichloro compound but also potentially to oxidative degradation of the amino acid.

Studies on the chlorination of branched-chain amino acids, such as valine and leucine (B10760876), which are structurally similar to isoleucine, provide valuable insights. For instance, the chlorination of valine and leucine has been investigated at chlorine to nitrogen molar ratios of 2.8 and 2.4, respectively, to promote the formation of the corresponding N,N-dichloroamino acids. It is understood that as the chlorine to amino acid ratio increases, the formation of dichloramines becomes more prominent. For general amino acids, it has been estimated that at a chlorine to nitrogen molar ratio of 1, approximately 26% dichlorination occurs, with the remainder being the monochlorinated species. researchgate.net

Table 1: Effect of Chlorine:Amino Acid Molar Ratio on Chlorination Products (General Amino Acids)
Molar Ratio (Cl:N)Predominant Product(s)Estimated Dichlorination (%)
< 1N-Monochloroamino acidLow
1N-Monochloroamino acid and N,N-Dichloroamino acid~26
> 2N,N-Dichloroamino acidHigh

Note: This table provides a generalized overview. The optimal molar ratio for maximizing the yield of this compound would require specific experimental determination.

The pH of the reaction medium plays a crucial role in the N-chlorination of amino acids. The speciation of both the amino acid (protonation state of the amino and carboxyl groups) and the chlorinating agent (the equilibrium between HOCl and OCl⁻) are pH-dependent.

For the chlorination of valine and leucine, the reactions have been studied at pH values of 7.5 and 7.0, respectively. Generally, the reaction between the unprotonated amino group (R-NH₂) and hypochlorous acid is faster than the reaction with the protonated form (R-NH₃⁺). Therefore, maintaining a pH that ensures a significant concentration of the unprotonated amino group is favorable for N-chlorination. However, at very high pH values, the concentration of the less reactive hypochlorite (B82951) ion (OCl⁻) increases, which can slow down the reaction rate. Thus, an optimal pH range, typically near neutral, is often employed to balance these factors and achieve efficient N,N-dichlorination.

Employment of Organic Hypochlorite Reagents for N-Chlorination

An alternative to aqueous hypochlorous acid is the use of organic hypochlorite reagents, such as tert-butyl hypochlorite (t-BuOCl). This reagent offers the advantage of being soluble in organic solvents, which can be beneficial for certain applications and can sometimes lead to cleaner reactions.

The synthesis of tert-butyl hypochlorite can be achieved by reacting tert-butyl alcohol with a commercial bleach solution in the presence of glacial acetic acid. The reaction is typically carried out at low temperatures (below 10°C) and in the absence of strong light. orgsyn.org Another method involves the reaction of tert-butyl alcohol with chlorine gas in an alkaline solution. orgsyn.org

Once prepared, tert-butyl hypochlorite can be used to chlorinate the amino group of L-isoleucine, likely proceeding through a similar stepwise mechanism to form the N,N-dichloro derivative. The use of an organic solvent would necessitate the use of a protected form of L-isoleucine, such as an ester, to ensure solubility.

Exploration of Alternative Synthetic Routes for N,N-Dichlorinated Amino Acids

While direct N-chlorination is the most straightforward method, other synthetic strategies could potentially be explored for the preparation of N,N-dichlorinated amino acids. These alternative routes are not as commonly employed for this specific transformation but represent areas of synthetic chemistry that could be adapted.

One hypothetical approach could involve the synthesis of the N,N-dihaloamine functionality prior to its attachment to the isoleucine backbone. However, the high reactivity and instability of small N,N-dihaloamines would make this a challenging synthetic endeavor.

Another area of exploration could be the use of different halogenating agents. While hypochlorous acid and tert-butyl hypochlorite are common, other N-chloro reagents could potentially be used. However, the reactivity and selectivity of these reagents would need to be carefully evaluated to avoid unwanted side reactions with the amino acid side chain. At present, direct chlorination remains the most practical and widely considered method for the synthesis of this compound.

Stereochemical Control and Diastereoselectivity in L-Isoleucine N-Chlorination

The synthesis of this compound from L-isoleucine involves the direct chlorination of the primary amino group. A critical aspect of this transformation is the maintenance of the stereochemical integrity of the two chiral centers present in the L-isoleucine molecule, namely the α-carbon (C2) and the β-carbon (C3). The naturally occurring and most common isomer of isoleucine is L-isoleucine, which has a (2S,3S) configuration.

The N-chlorination reaction itself does not introduce any new stereocenters. The two chlorine atoms become attached to the nitrogen atom, which is not a chiral center. Therefore, the primary stereochemical consideration is whether the reaction conditions for N-chlorination induce epimerization at either the C2 or C3 position of the L-isoleucine backbone.

Detailed studies specifically investigating the stereochemical outcome of the N-chlorination of L-isoleucine to form this compound are not extensively available in the reviewed scientific literature. However, the general principles of amino acid chemistry suggest that under neutral or acidic conditions typically employed for N-chlorination with reagents like t-butyl hypochlorite or sodium hypochlorite, the risk of epimerization at the α-carbon is generally low. Epimerization at the α-carbon of amino acids typically requires basic conditions or the involvement of specific enzymatic or catalytic pathways that facilitate the removal and re-addition of the α-proton.

Since L-isoleucine is used as a single diastereomer, the concept of diastereoselectivity in this specific synthesis refers to the preservation of the original diastereomeric purity. Ideally, the N-chlorination of (2S,3S)-isoleucine should exclusively yield N,N-dichloro-(2S,3S)-isoleucine without the formation of its diastereomers, N,N-dichloro-(2S,3R)-isoleucine (L-allo-isoleucine derivative), N,N-dichloro-(2R,3S)-isoleucine, or N,N-dichloro-(2R,3R)-isoleucine (D-isoleucine derivative).

While specific experimental data on the diastereomeric ratio of this compound synthesis is not readily found, the stability of the C-N bond and the absence of harsh conditions that would promote C-H bond cleavage at the stereocenters suggest that the reaction likely proceeds with a high degree of stereochemical retention.

Table 1: Chirality of Isoleucine Stereoisomers

Isomer NameC2 ConfigurationC3 Configuration
L-IsoleucineSS
D-IsoleucineRR
L-allo-IsoleucineSR
D-allo-IsoleucineRS

This table presents the stereochemical configurations of the four possible stereoisomers of isoleucine.

Elucidation of Reaction Mechanisms and Degradation Pathways of N,n Dichloro L Isoleucine

Mechanistic Investigations of N,N-Dichloro-L-Isoleucine Formation

The synthesis of this compound from its parent amino acid, L-isoleucine, proceeds through a stepwise chlorination process targeting the primary amine group.

The formation of this compound occurs via the reaction of L-isoleucine with an active chlorine species. researchgate.net In aqueous environments, hypochlorous acid (HOCl) is typically the reactive chlorinating agent. researchgate.net The process is an electrophilic attack on the lone pair of electrons of the amine nitrogen. The reaction proceeds in two sequential steps. First, one chlorine atom is added to form the N-monochloro-L-isoleucine intermediate. Subsequently, a second chlorination event at the same nitrogen center yields the final this compound product. researchgate.net The extent of chlorination, whether it stops at the monochloro or proceeds to the dichloro derivative, is dependent on factors such as the molar ratio of chlorine to the amino acid (Cl:AA). researchgate.netresearchgate.net

The specificity of this chlorination reaction is notable. Studies on similar amino acids have shown that N-chloro derivatives of D-amino acids, such as D-leucine and D-isoleucine, can act as specific chlorinating agents themselves in certain enzymatic contexts. nih.gov In contrast, N-chloro derivatives of L-amino acids often act as inhibitors in such systems. nih.gov

Kinetic studies are crucial for understanding the speed at which this compound is formed. Research on branched-chain amino acids provides significant insight into these reaction rates. While specific rate constants for L-isoleucine are not detailed in the provided search results, a detailed investigation of the closely related amino acid valine offers a strong analogue. researchgate.net The chlorination of amino acids is a multi-step process, and modeling has been used to determine the rate constants for each reaction. researchgate.netresearchgate.net

For valine, the initial reaction with chlorine to form N-monochlorovaline is rapid. researchgate.net The subsequent reaction to form N,N-dichlorovaline is considerably slower. researchgate.net This two-step process involves the rapid consumption of the parent amino acid to form the monochlorinated version, followed by the slower conversion to the dichlorinated product. researchgate.net The rate constants for the reaction between HOCl and various amino acids are generally on the order of 10⁴ M⁻¹s⁻¹. researchgate.net

Table 1: Rate Constants for the Stepwise Chlorination of Valine (Analogue for Isoleucine)
Reaction StepDescriptionRate Constant (k)
First ChlorinationValine + HOCl → N-Monochlorovaline5.4 x 10⁴ M⁻¹s⁻¹
Second ChlorinationN-Monochlorovaline + HOCl → N,N-Dichlorovaline4.9 x 10² M⁻¹s⁻¹

Data sourced from a detailed investigation on the chlorination of valine. researchgate.net

Decomposition and Degradation Mechanisms of this compound

This compound is an unstable compound that undergoes decomposition. researchgate.net The degradation pathways are influenced by environmental conditions, particularly pH. nih.govresearchgate.net Computational and experimental studies on N-chloro-α-amino acids have identified two primary competitive degradation pathways. epa.gov

One significant degradation route for N-chloro-α-amino acid anions is the concerted Grob fragmentation (CGF). epa.gov This pathway is reported to be the predominant mechanism under neutral conditions. epa.gov The CGF reaction involves the simultaneous fragmentation of the molecule, leading directly to the formation of amines and carbonyl compounds. epa.gov Quantum chemical computations have shown that for various N-chloro-α-amino acids, this pathway is kinetically favorable. epa.gov

A second competitive pathway for the degradation of N-chloro-α-amino acids is β-elimination. epa.gov This route is particularly favored under base-promoted or alkaline conditions. epa.govresearchgate.net The mechanism involves the removal of a proton from the α-carbon, facilitated by a base (like hydroxide (B78521) ions), leading to the formation of a carbanion intermediate. researchgate.net This is followed by the elimination of the chloride and the formation of an imine, which is subsequently hydrolyzed. researchgate.net This pathway ultimately yields products such as α-keto acid anions or nitriles. epa.gov Studies on the decomposition of N-chloro derivatives of glycine (B1666218) and sarcosine (B1681465) in alkaline solutions support a mechanism with a carbanion and a reactant-like transition state. researchgate.net

The decomposition of N-chloro derivatives of branched-chain amino acids, including isoleucine, leads to a variety of byproducts and transient reactive species. nih.govresearchgate.net Experimental studies using NMR and mass spectrometry have identified 2-methyl-butyraldehyde as a primary degradation product of N-chloro-isoleucine. nih.govresearchgate.net

The proposed mechanism for the decomposition postulates the formation of reactive intermediates such as imines and hemiaminals. nih.govresearchgate.net Under alkaline conditions, the aldehyde products can further react with excess amino acid in a reversible process to form the corresponding Schiff bases. nih.govresearchgate.net In addition to aldehydes, the degradation of dichlorinated amino acids can also yield nitriles and N-chloraldimines. researchgate.net For instance, the decomposition of N,N-dichlorovaline, a structural analogue, competitively forms isobutyronitrile (B166230) and N-chloroisobutyraldimine. researchgate.net The half-life of N,N-dichloroleucine, another branched-chain amino acid, has been reported to be 13 minutes under specific conditions. researchgate.net

Table 2: Decomposition Products of N-Chloro Branched-Chain Amino Acids
Parent CompoundProduct TypeSpecific Product
N-Chloro-IsoleucinePrimary Aldehyde2-Methyl-butyraldehyde
N-Chloro-IsoleucineReactive IntermediateImines, Hemiaminals
N-Chloro-Isoleucine (in alkaline conditions)Secondary ProductSchiff Bases
N,N-Dichlorovaline (Analogue)Degradation ProductIsobutyronitrile
N,N-Dichlorovaline (Analogue)Degradation ProductN-Chloroisobutyraldimine

Data compiled from studies on the decomposition of N-chloro derivatives of branched-chain amino acids. nih.govresearchgate.netresearchgate.net

Formation of Stable Byproducts and Reactive Intermediates

N-Chloroaldimines and Related Compounds

The chlorination of isoleucine can lead to the formation of stable N-chloroaldimines. researchgate.netacs.org The reaction pathway involves the initial formation of the N,N-dichloroamino acid, which can then undergo further reactions. One study specifically identified the formation of stable N-chloroaldimines from the chlorination of isoleucine in both model solutions and wastewater, highlighting the environmental relevance of this pathway. researchgate.netacs.org

The formation of N-chloroaldimines from N,N-dichloroamino acids is thought to proceed through a dehydrochlorination reaction, followed by rearrangement. While the precise mechanism for this compound is not extensively detailed in the provided information, the general pathway for N,N-dichlorinated alpha-amino acids involves the loss of a chlorine atom and a proton from the alpha-carbon, leading to an N-chloroimine intermediate. This intermediate can then isomerize to the more stable N-chloroaldimine.

During the chloramination of water containing leucine (B10760876), a structurally similar branched-chain amino acid, the formation of N-chloroisovaleraldimine was observed. This process was found to be influenced by pH, with alkaline conditions favoring the production of N-chloroaldimines. researchgate.net This suggests that the degradation of this compound and subsequent formation of the corresponding N-chloroaldimine are likely pH-dependent.

Nitrile and Aldehyde Formation

The degradation of this compound also yields nitriles and aldehydes. The formation of these compounds is a significant pathway in the decomposition of N-chlorinated amino acids. nih.govresearchgate.net

Studies on the decomposition of N-chloro derivatives of branched-chain amino acids, including isoleucine, have established that the reaction proceeds through both spontaneous and hydroxide-assisted pathways. nih.gov Regardless of the pH, the primary aldehyde product formed from the decomposition of N-chloroisoleucine is 2-methyl-butyraldehyde. nih.gov The proposed mechanism involves the formation of a transient imine intermediate, which then hydrolyzes to the corresponding aldehyde. nih.gov

Nitrile formation from N,N-dichloroamino acids is a competitive pathway to aldehyde formation. Research on N,N-dichlorovaline, a close analog of this compound, revealed that it competitively degrades into isobutyronitrile and N-chloroisobutyraldimine. nih.govresearchgate.net The formation of nitriles from N,N-dichloroamino acids is believed to occur via the elimination of two chlorine atoms and a proton from the alpha-carbon and the carboxyl group, respectively, in a concerted or stepwise manner.

A study on the formation of dichloroacetonitrile (B150184) (DCAN) from various amino compounds during UV/chlorine treatment found that UV photolysis can promote the transformation of N-chloramines to N-chloroaldimines and subsequently to nitriles. nih.gov This suggests that photochemical conditions could influence the product distribution in the degradation of this compound.

Impact of Substituent Effects on Reactivity and Stability of N-Chlorinated Amino Acids

The reactivity and stability of N-chlorinated amino acids are significantly influenced by the nature of the amino acid side chain (substituent). nih.gov The branched aliphatic side chain of isoleucine plays a crucial role in determining the degradation pathways and rates of this compound.

Computational studies on N-chloro-α-amino acids have shown that the degradation can proceed via two competitive pathways: a concerted Grob fragmentation (CGF) and a β-elimination (β-E). libretexts.org The CGF pathway typically predominates under neutral conditions, leading to amines and carbonyl compounds, while the β-E pathway is favored under basic conditions and results in α-keto acid anions or nitriles. libretexts.org

The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the α-carbon can influence the favorability of these pathways. For instance, EDGs on the α-carbon are favorable for the CGF reaction, while EWGs on the α-carbon favor the β-E reaction. libretexts.org The sec-butyl side chain of isoleucine, being an electron-donating group, would be expected to influence the reactivity of this compound accordingly.

Furthermore, the "Branched Aliphatic Side Chain (BASiC)" hypothesis suggests that the side chains of isoleucine, leucine, and valine can form hydrophobic clusters that impede the penetration of water. nih.gov This reduced access of water to the reactive N-chloroamine group can enhance the stability of the molecule. This stabilizing effect is due to the hydrophobic nature of the isoleucine side chain, which can create a microenvironment that disfavors hydrolysis and other water-mediated degradation reactions. The substitution of a threonine with a more hydrophobic isoleucine has been shown to enhance protein stability through improved hydrophobic interactions and side-chain packing. researchgate.net This principle can be extrapolated to the stability of the smaller this compound molecule in aqueous environments.

The table below summarizes the degradation products observed from the chlorination of branched-chain amino acids, providing insight into the expected products from this compound.

Precursor Amino AcidDegradation Product(s)Reference(s)
Isoleucine2-methyl-butyraldehyde, Stable N-chloroaldimines researchgate.netacs.orgnih.gov
ValineIsobutyraldehyde, Isobutyronitrile, N-chloroisobutyraldimine nih.govresearchgate.net
LeucineIsovaleraldehyde, Isovaleronitrile, N-chloroisovaleraldimine researchgate.net

The following table presents rate constants for reactions involved in the chlorination of valine, which can serve as a model for understanding the kinetics of this compound degradation.

ReactionRate ConstantReference(s)
Valine + Chlorine → N-monochlorovaline5.4 x 10⁴ M⁻¹ s⁻¹ nih.govresearchgate.net
N-monochlorovaline + Chlorine → N,N-dichlorovaline4.9 x 10² M⁻¹ s⁻¹ nih.govresearchgate.net
N-monochlorovaline → Isobutyraldehyde1.0 x 10⁻⁴ s⁻¹ nih.govresearchgate.net
N,N-dichlorovaline → Isobutyronitrile1.3 x 10⁻⁴ s⁻¹ nih.govresearchgate.net
N,N-dichlorovaline → N-chloroisobutyraldimine1.2 x 10⁻⁴ s⁻¹ nih.govresearchgate.net

Computational and Theoretical Investigations of N,n Dichloro L Isoleucine

Quantum Chemical Computations (e.g., Density Functional Theory (DFT))

Quantum chemical computations, especially Density Functional Theory (DFT), have become indispensable in studying the electronic structure and reactivity of chemical systems. mdpi.comscience.gov DFT is a method of choice for many studies due to its favorable balance between computational cost and accuracy. researchgate.netnih.gov It is used to calculate molecular properties such as energies, geometries, and vibrational frequencies. scielo.org.comdpi.com For N-halamine compounds, including N,N-dichloroamino acids, DFT is employed to understand their stability, biocidal mechanisms, and degradation processes. acs.orgnih.gov

DFT calculations are crucial for mapping the potential energy surface of a chemical reaction. This allows for the determination of the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

For reactions involving N-chloroamino acids, theoretical studies have identified key transition states for degradation and oxidation processes. nih.govresearchgate.net For instance, in the oxidation of L-isoleucine by hydroxyl radicals, DFT calculations have been used to locate the transition states for hydrogen abstraction from different carbon atoms in the molecule. researchgate.net The calculations show that the reaction proceeds via specific transition state geometries, and the associated energy barriers can be quantified. researchgate.net While direct studies on N,N-Dichloro-L-Isoleucine are limited, analogous computations on similar molecules like N-chloro-glycine and N-chloro-alanine show that degradation pathways have distinct transition states with calculable energy barriers. nih.gov

Table 1: Representative Calculated Activation Energies for Related Amino Acid Reactions Note: This table presents data from related compounds to illustrate the application of DFT in determining reaction energetics, as specific values for this compound are not readily available in the cited literature.

Reaction / PathwaySystemMethodCalculated Activation Energy (kcal/mol)Reference
Hydrogen AbstractionL-Isoleucine + HO•DFT (M05-2X)13.81 mdpi.comresearchgate.net
Concerted Grob FragmentationN-chloro-glycine anionDFTNot Specified nih.gov
β-EliminationN-chloro-glycine anionDFTNot Specified nih.gov

Prediction of Degradation Pathways and Intermediates

Computational studies have systematically investigated the degradation mechanisms of N-chloro-α-amino acids. nih.gov The results indicate that these compounds can undergo two primary competitive degradation pathways under neutral or basic conditions:

Concerted Grob Fragmentation (CGF): This pathway is generally predominant under neutral conditions and leads to the formation of aldehydes and amines. nih.gov

β-Elimination (β-E): This pathway is favored under base-promoted conditions and primarily yields α-keto acid anions or nitriles. nih.gov

For N-chloro derivatives of branched-chain amino acids such as leucine (B10760876), valine, and isoleucine, experimental studies have confirmed that the decomposition leads to the formation of the corresponding aldehyde (e.g., 2-methyl-butyraldehyde from N-chloroisoleucine). nih.gov This aligns with the CGF pathway predicted by quantum chemical computations. nih.gov DFT calculations can model the step-by-step transformation, identifying reactive intermediates such as imines and hemiaminals that are postulated in the reaction mechanism. nih.gov

Table 2: Potential Degradation Products and Intermediates of this compound Based on established pathways for N-chloro amino acids.

PathwayKey IntermediatesFinal ProductsReference
Concerted Grob FragmentationImines, Hemiaminals2-Methyl-butyraldehyde, Ammonia, CO₂, Chloride nih.govnih.gov
β-Eliminationα-keto acid anion3-Methyl-2-oxopentanoic acid, Nitriles nih.gov

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are key to understanding its chemical reactivity and stability. DFT is used to calculate various electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.comnih.gov The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). multidisciplinaryjournals.comresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov In the context of this compound, the N-Cl bonds are the active sites for its biocidal activity. Analysis of the molecular orbitals would likely show that the LUMO is localized around the N-Cl bonds, indicating their susceptibility to nucleophilic attack, which is the basis for the transfer of oxidative chlorine to biological targets. mdpi.com The distribution of atomic charges, also calculable via DFT, can further illuminate the reactive sites within the molecule. iipseries.org

Table 3: Representative Frontier Molecular Orbital (FMO) Data for a Dichloro-substituted Compound Note: This table uses a model dichloro-substituted organic molecule to illustrate typical values obtained from DFT calculations, as specific data for this compound is not available in the cited literature.

CompoundE HOMO (eV)E LUMO (eV)Energy Gap (ΔE) (eV)Method/Basis SetReference
(2,6)-dichloro methoxy (B1213986) chalconeNot SpecifiedNot SpecifiedLargest in seriesDFT (B3LYP) nih.gov
(3,5)-dichloro methoxy chalconeNot SpecifiedNot SpecifiedSmallest in seriesDFT (B3LYP) nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. unifi.it

Reactions in solution are significantly influenced by the solvent. MD simulations explicitly model the solvent molecules (e.g., water) and their interactions with the solute. unifi.itnih.gov These simulations can reveal how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting reaction kinetics and mechanisms. orientjchem.org For a molecule like this compound, water molecules can form hydrogen bonds and exert electrostatic forces that influence its structure and the energetics of its degradation pathways. orientjchem.org For example, polar solvents can stabilize charged intermediates or transition states, potentially altering which reaction pathway is favored compared to the gas phase. unifi.it

This compound, like other flexible molecules, can exist in numerous spatial arrangements, or conformations, resulting from rotation around its single bonds. The collection of these conformations and their relative energies is known as the conformational landscape. MD simulations and other computational techniques can explore this landscape to identify the most stable (lowest energy) conformers. physchemres.org

Table 4: Key Dihedral Angles Defining the Conformation of an Isoleucine Residue

Dihedral AngleDescriptionTypical ValuesReference
φ (phi)Rotation around the N-Cα bond- physchemres.org
ψ (psi)Rotation around the Cα-C' bond- physchemres.org
χ1 (chi1)Rotation around the Cα-Cβ bond-60° (gauche-), 180° (trans), 60° (gauche+) physchemres.org
χ2 (chi2)Rotation around the Cβ-Cγ bond-60° (gauche-), 180° (trans), 60° (gauche+) physchemres.org

Advanced Analytical Characterization Techniques for N,n Dichloro L Isoleucine

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and composition of N,N-Dichloro-L-isoleucine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR analyses allow for the differentiation between isoleucine and its diastereomer, allo-isoleucine, by examining the chemical shifts and coupling constants of the signals associated with the α-proton and α-carbon. researchgate.netrsc.org For instance, in the ¹H NMR spectrum, the chemical shift of the α-CH proton can distinguish between L-isoleucine and D-allo-isoleucine residues. researchgate.net Similarly, the ¹³C NMR spectrum shows different chemical shifts for the α-CH carbon of these isomers. researchgate.netresearchgate.net The specific labeling of methyl groups in isoleucine with ¹³C can further simplify spectra and aid in the unambiguous assignment of long-range distance restraints in structural studies. mpg.de

Table 1: Illustrative ¹H and ¹³C NMR Data for L-Isoleucine Derivatives

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹Hα-CHVariesDistinguishes between isoleucine and allo-isoleucine diastereomers. researchgate.net
¹³Cα-CHVariesDifferentiates between isoleucine and allo-isoleucine residues. researchgate.net
¹³CMethyl GroupsVariesSpecific labeling aids in structural analysis. mpg.de

This table is for illustrative purposes; actual chemical shifts depend on the solvent and specific derivative.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of this compound and confirming its elemental composition. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of a unique molecular formula.

While isoleucine and its isomer leucine (B10760876) have the same nominal mass, advanced HRMS techniques, such as those involving multistage mass spectrometric analysis (MSn), can distinguish between them. nih.govrapidnovor.com Fragmentation patterns under specific ionization conditions, like electron impact ionization, can also provide structural information. researchgate.net The accurate mass data from HRMS is a key component in the comprehensive characterization of this compound.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating this compound from impurities and resolving it from its isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and separating it from related compounds. The separation of isoleucine from its isomers, such as leucine and allo-isoleucine, is a common challenge that can be addressed with optimized HPLC methods. nih.govhelixchrom.comlcms.cz

Various HPLC modes can be employed, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC). helixchrom.com Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can enhance detection and separation. lcms.czresearchgate.net The choice of column, mobile phase composition, and pH are critical parameters for achieving baseline separation of these closely related amino acid derivatives. nih.gov

Table 2: HPLC Separation Parameters for Isoleucine Isomers

ParameterConditionPurpose
ColumnC18, HILICStationary phase for separation.
Mobile PhaseAcetonitrile/Phosphate BufferEluent for differential migration. nih.gov
DerivatizationAQCEnhances UV or fluorescence detection. lcms.cz
pH~7.4Optimizes separation of amino acids. nih.gov

Gas Chromatography (GC) is particularly useful for the identification of volatile byproducts that may arise during the synthesis of this compound. The analysis of volatile organic compounds (VOCs) can provide insights into the reaction pathways and the presence of any residual starting materials or side-products. mdpi.com For GC analysis, amino acids are often derivatized to increase their volatility. sigmaaldrich.com The resulting chromatogram can reveal the presence of various volatile components, which can then be identified by a coupled mass spectrometer. researchgate.netnih.gov

Hyphenated Analytical Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, offer a comprehensive approach to the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. youtube.comnih.govchromforum.org This technique is invaluable for the analysis of complex mixtures, allowing for the separation and identification of this compound, its isomers, and any non-volatile impurities in a single run. nih.govresearchgate.net LC-MS/MS, a tandem MS approach, further enhances specificity and is widely used for the quantification of amino acids in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated counterpart for volatile compounds. It couples the separation power of GC with the identification capabilities of MS. sigmaaldrich.comnih.gov This is the method of choice for analyzing volatile byproducts and impurities that may be present in a sample of this compound. nih.gov The resulting mass spectra of the separated components can be compared to spectral libraries for positive identification. mdpi.com

Academic and Synthetic Applications of N,n Dichloro L Isoleucine

N,N-Dichloro-L-Isoleucine as a Reagent in Organic Synthesis

N,N-dichloroamino acids, as a class, are valuable reagents in organic synthesis due to their ability to act as sources of electrophilic chlorine and as precursors to various nitrogen-containing molecules. It is anticipated that this compound would share these characteristics.

The N-Cl bonds in this compound are polarized, with the chlorine atoms being electrophilic. This allows the compound to serve as a chlorinating agent for a variety of substrates. The mechanism of action involves the transfer of an oxidative halogen atom to a nucleophilic center. nih.gov This is a characteristic feature of N-halamines, which are known to be effective in halogenation reactions. nih.govcapes.gov.br

The general scheme for electrophilic chlorination using an N,N-dichloroamino acid can be represented as follows:

Substrate + R-C(H)(NCl₂)COOH → Chlorinated Substrate + R-C(H)(NH₂)COOH

The reaction is driven by the electrophilicity of the chlorine atoms and the subsequent formation of the more stable amino acid. The bulky side chain of isoleucine might introduce steric hindrance, potentially leading to regioselectivity in the chlorination of certain substrates.

This compound can be envisioned as a precursor for the synthesis of novel nitrogen-containing building blocks, or synthons. The reactive N-Cl bonds can be subjected to various transformations to introduce new functional groups. For instance, reaction with nucleophiles other than those targeted for chlorination could lead to the formation of new N-N or N-S bonds.

Furthermore, the reduction of the dichloroamino group would regenerate the parent amino acid, L-isoleucine, which could be useful in protecting group strategies. The transformation of the dichloroamino group could also lead to the formation of nitriles or other nitrogen-containing functional groups under specific reaction conditions, providing a pathway to complex molecules from a readily available chiral precursor. The general reactivity of amino acids, including the potential for the amino group to act as a nucleophile, is a fundamental concept in their synthetic utility. youtube.com

Contributions to Understanding Broad Halogenation Chemistry of Biological Molecules

The study of this compound and related N-halamine compounds contributes significantly to the broader understanding of halogenation chemistry involving biological molecules. N-halamines are noted for their potent antimicrobial properties, which stem from their ability to transfer oxidative halogen to microbial cells, leading to the inactivation of essential cellular components like sulfhydryl groups. nih.govmdpi.com This interaction provides a model for how halogenating agents can affect biological systems.

Research into the stability and reactivity of N-halamines derived from amino acids can offer insights into the potential formation and roles of such compounds in biological environments, particularly in response to oxidative stress where hypochlorous acid (a chlorinating agent) is produced.

Table 1: General Properties of N-Halamine Compounds

PropertyDescriptionReference
Mechanism of Action Direct transfer of an oxidative halogen atom to the cell upon contact. nih.gov
Antimicrobial Efficacy Effective against a broad spectrum of bacteria, fungi, and viruses. nih.gov
Stability Generally stable compounds, with stability influenced by the molecular structure and storage conditions. mdpi.com
Re-chargeability N-halamine precursors can often be re-halogenated after the loss of the active halogen. nih.gov

This table presents general properties of N-halamine compounds, to which this compound belongs. Specific data for this compound is not available.

Strategies for Derivatization of this compound

While direct derivatization of the N-dichloro group is a key aspect of its synthetic utility, derivatization of the amino acid backbone of this compound can also be considered for various purposes, such as modifying its physical properties or for analytical detection. Standard amino acid derivatization techniques could potentially be adapted, although the reactivity of the N-dichloro group would need to be taken into account.

Common derivatization strategies for amino acids that could be explored for the carboxyl group of this compound include:

Esterification: Conversion of the carboxylic acid to an ester using reagents like alcohols in the presence of an acid catalyst.

Amidation: Reaction of the carboxylic acid with an amine to form an amide, often using coupling agents.

For analytical purposes, derivatization is often employed to enhance detectability. researchgate.net Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) researchgate.net or ethyl chloroformate (ECF) nih.gov are used to derivatize the amino group of amino acids. However, for this compound, these reagents would likely react with the N-Cl bonds or be incompatible. Derivatization would likely target the carboxyl group or be performed after the transformation of the dichloroamino functionality.

Table 2: Common Derivatization Reagents for Amino Acid Analysis

ReagentFunctional Group TargetedPurposeReference
Ethyl Chloroformate (ECF)Amino and Carboxyl groupsIncreases molecular mass and hydrophobicity for mass spectrometry analysis. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Amino groupAdds a fluorescent tag for HPLC or fluorescence detection. researchgate.net
4-(carbazole-9-yl)-benzyl chloroformate (CBBC-Cl)Amino groupAdds a fluorescent tag for HPLC analysis. researchgate.net
1-BromobutaneAmino, Carboxyl, and Phenolic Hydroxyl groupsImproves hydrophobicity and basicity for LC-MS/MS detection. rsc.org

This table lists common derivatizing agents for amino acids. Their application to this compound would require careful consideration of the reactive N-Cl bonds.

Future Research Directions and Perspectives

Development of More Efficient and Selective Synthetic Routes for N,N-Dichloro-L-Isoleucine

The synthesis of N,N-dichloroamino acids is typically achieved through the chlorination of the parent amino acid. nih.govacs.org However, achieving high efficiency and selectivity, particularly for complex amino acids like L-isoleucine, remains a key challenge. Future research will likely focus on overcoming the limitations of current methods, which can suffer from side reactions and the formation of multiple products. nih.gov

The development of synthetic routes that can be easily scaled up is also crucial. This involves not only optimizing the chemical reaction itself but also considering the entire process, from starting materials to final purification. researchgate.netnih.gov

In-depth Mechanistic Understanding of Complex Degradation Pathways and Byproduct Formation

N,N-dichloroamino acids are known to be unstable and can decompose through various pathways, yielding a range of byproducts. nih.govacs.org For this compound, these degradation pathways are expected to be complex due to its branched alkyl side chain. Computational studies on simpler N-chloro-α-amino acids like N-chloro-glycine and N-chloro-valine indicate that degradation can proceed via two main competitive routes: concerted Grob fragmentation (CGF) and β-elimination (β-E). nih.govacs.org Under neutral conditions, the CGF pathway, leading to amines and carbonyls, tends to dominate, while base-promoted conditions favor β-elimination, producing α-keto acid anions or nitriles. nih.govacs.org

Detailed studies on the chlorination of valine, a structurally similar branched-chain amino acid, have shown that N,N-dichlorovaline competitively degrades into isobutyronitrile (B166230) and N-chloroisobutyraldimine. nih.govacs.org It is highly probable that this compound undergoes analogous degradation to produce 2-methylbutyronitrile (B96296) and N-chloro-2-methylbutyraldimine. The catabolism of L-isoleucine itself proceeds through transamination and oxidative decarboxylation, ultimately yielding acetyl-CoA and propanoyl-CoA, which could represent further downstream degradation products under certain conditions. qiagen.com

Future research must focus on systematically identifying the full spectrum of degradation products of this compound under various environmental conditions (e.g., pH, temperature, presence of other reactive species). This requires sophisticated analytical techniques to detect and quantify transient intermediates and final stable byproducts.

Table 1: Potential Degradation Pathways and Products of N,N-Dichloro-Isoleucine

Pathway Conditions Primary Products Reference
Concerted Grob Fragmentation (CGF) Neutral Amines, Carbonyls (e.g., 2-methylbutanal) nih.gov, acs.org
β-Elimination Basic α-keto acid anions, Nitriles (e.g., 2-methylbutyronitrile) nih.gov, acs.org

Advanced Approaches for Stereochemical Control and Characterization in N-Chlorination

L-isoleucine possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3). The introduction of two chlorine atoms on the nitrogen does not create a new chiral center, but the reaction conditions for N-chlorination could potentially lead to epimerization at the α-carbon. Maintaining the stereochemical integrity of the original L-isoleucine during synthesis is critical. One synthetic route to the uncommon amino acid D-alloisoleucine, a diastereomer of L-isoleucine, involves the deliberate epimerization at the C-2 carbon. rsc.org This highlights the sensitivity of this stereocenter.

Future research must develop synthetic methods that preserve the original (2S, 3S) configuration of L-isoleucine. This could involve using chiral catalysts or reaction conditions that minimize the risk of racemization.

Furthermore, advanced analytical techniques are required for the precise characterization of the stereochemical purity of this compound. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as macrocyclic glycopeptide-based columns, is a powerful tool for separating enantiomers and diastereomers of amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com Another approach involves chiral derivatization, where the analyte is reacted with a chiral reagent to form diastereomers that can be separated using standard chromatography, followed by detection with mass spectrometry or other methods. nih.govnih.gov

Application of Next-Generation Computational Modelling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms at the molecular level. nih.gov For this compound, computational modeling can provide profound insights into several key areas.

Synthetic Pathways: DFT calculations can be used to model the transition states and energy barriers involved in the N-chlorination of isoleucine. researchgate.netrsc.org This can help in understanding the reaction mechanism and in designing more efficient catalytic systems. Studies on similar reactions have shown that explicit water molecules can play a crucial role in lowering activation energy barriers for N-chlorination. researchgate.netrsc.orgrsc.org

Degradation Mechanisms: As demonstrated with other N-chloro-α-amino acids, quantum chemical computations can systematically investigate competitive degradation pathways like CGF and β-elimination. nih.govacs.org These models can predict the kinetic favorability of different pathways and the influence of substituents, which is directly applicable to the branched structure of isoleucine.

Stereochemistry: Computational models can be used to study the energetics of potential intermediates and transition states that could lead to epimerization at the α-carbon, providing a theoretical basis for developing stereochemically controlled synthetic methods.

The integration of these predictive models with experimental results will accelerate the development cycle for new synthetic routes and provide a deeper understanding of the compound's reactivity and stability.

Table 2: Application of Computational Methods in this compound Research

Computational Method Application Area Key Insights Reference
Density Functional Theory (DFT) Reaction Mechanisms Elucidation of transition states, activation energies for synthesis and degradation. researchgate.net, rsc.org,
Quantum Chemical Computations Degradation Pathways Prediction of competing pathways (CGF vs. β-E) and kinetic favorability. nih.gov, acs.org

Integration of Advanced Analytical Platforms for Real-time Monitoring of Reactions

To achieve precise control over the synthesis and subsequent reactions of this compound, the integration of Process Analytical Technology (PAT) is essential. PAT enables real-time, in-line or on-line monitoring of critical process parameters, moving away from reliance on offline testing. agcbio.com

For the synthesis of this compound, advanced analytical platforms can provide continuous feedback on reactant consumption, product formation, and the emergence of impurities or degradation byproducts. Techniques such as quadrupole time-of-flight mass spectrometry (QTOF MS) can be used for the real-time detection and identification of transformation products in aqueous chlorination reactions without the need for complex sample preparation. acs.org Other spectroscopic methods, like mid-infrared (MIR) spectroscopy, are also powerful PAT tools for monitoring the concentrations of multiple components in a reaction mixture simultaneously. agcbio.com

These real-time monitoring strategies allow for tighter control over reaction conditions (e.g., temperature, reagent addition rate), leading to improved yield, higher purity, and enhanced safety. nih.govfrontiersin.org Applying these platforms to the study of this compound will be a critical step towards developing robust and reproducible manufacturing processes. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.